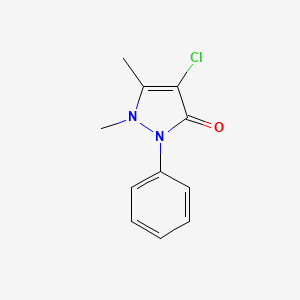

4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

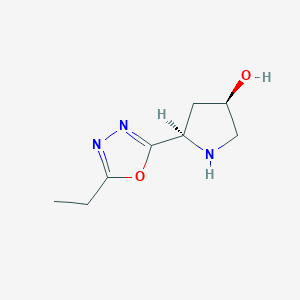

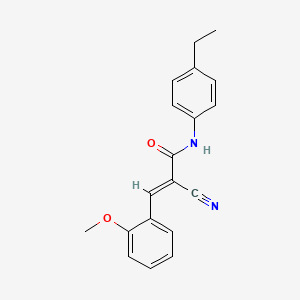

4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is a derivative of 4-aminophenazone (4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), which is known for its antipyretic, analgesic, and anti-inflammatory effects . The compound has a molecular weight of 203.25 g/mol .

Synthesis Analysis

The synthesis of 4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one and its derivatives often involves the reaction with various aldehydes and oximes to form heterocyclic Schiff bases . These Schiff bases can form stable complexes with transition metals .Molecular Structure Analysis

The molecular structure of 4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is similar to that of 4-aminophenazone, with the addition of a chlorine atom. The exact structure can be determined using spectroscopic methods .Chemical Reactions Analysis

4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one can undergo various chemical reactions, particularly with transition metals, to form complexes . These complexes have been studied for their potential biological properties .Physical And Chemical Properties Analysis

The compound has a melting point of 107 - 109 °C and is soluble in water (56 g/l at 20 °C). It has a pH value of 7.1 when in a 100 g/l slurry in water .Applications De Recherche Scientifique

Antibacterial Activity

Transition metal complexes with Schiff bases derived from 4-aminoantipyrine have shown promising antibacterial activity . These complexes have been tested for their in vitro antibacterial activity against various strains such as Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa .

Synthesis of Bioactive Compounds

Schiff bases, which can be synthesized from 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one, are important precursors for the synthesis of some bioactive compounds . They have been found to exhibit antibacterial, antifungal, anti-HIV, anti-inflammatory, anticonvulsant, antiviral, and anticancer properties .

Detection of Reducing Carbohydrates

4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one can be used as a reagent for the detection of reducing carbohydrates by ESI/MALDI-MS . This helps improve the sensitivity of reducing mono- and oligo-saccharides for their subsequent determination using capillary zone electrophoresis .

Synthesis of Antioxidants

1-phenyl-3-methyl-5-pyrazolone, a derivative of 4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one, is used in the synthesis of Edaravone (Radicava), a novel antioxidant . Edaravone is an intravenous medication used to help with recovery following a stroke and to treat amyotrophic lateral sclerosis (ALS) .

Synthesis of Medicinal Compounds

1,3-dimethyl-5-pyrazolone, another important pyrazolone derivative, is an important intermediate in the preparation of some medicinal compounds . Methyl hydrazine and ethyl acetoacetate are common compounds for the synthesis of 1,3-dimethyl-5-pyrazolone .

Synthesis of Mercapto-substituted Triazoles

A simple three-component one-pot protocol for the synthesis of mercapto-substituted 4-(benzylideneamino)-5-(3,5-dimethyl-1H-pyrazole-1-yl)-4H-1,2,4-triazoles has been implemented by the reaction of 4-triazole-3-thiol or 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetylacetone and various substituted benzaldehydes .

Mécanisme D'action

Target of Action

Its analogues, such as 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one, are known to have anti-inflammatory, analgesic, antiviral, antipyretic, antirheumatic, and antimicrobial activities . These activities suggest that the compound may interact with multiple targets, including enzymes like cyclooxygenases .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, by inhibiting cyclooxygenases, it can disrupt the synthesis of prostaglandins, thereby affecting the inflammatory response .

Pharmacokinetics

Its solubility, melting point, and other physicochemical properties can influence its bioavailability .

Result of Action

The inhibition of prostaglandin synthesis by 4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one can lead to reduced inflammation and pain, given the role of prostaglandins in these physiological processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one. For instance, its solubility and stability can be affected by the pH of the environment .

Safety and Hazards

Orientations Futures

Research is ongoing into the potential uses of 4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one and its derivatives. Recent studies have focused on the synthesis of new antibacterial agents, with Schiff bases derived from 4-aminophenazone showing promise . Future research will likely continue to explore the biological properties of these compounds and their potential applications in medicine.

Propriétés

IUPAC Name |

4-chloro-1,5-dimethyl-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUJRLKNQGXLCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{[4-(cyclopentyloxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide](/img/structure/B2884341.png)

![N-{[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2884342.png)

![2,3-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2884344.png)

![(2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2884353.png)

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2884363.png)

![(E)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2884365.png)